molecular formula C17H19F2N3O2S B2582359 N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-2,6-difluorobenzene-1-sulfonamide CAS No. 2309605-18-1

N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-2,6-difluorobenzene-1-sulfonamide

Cat. No.: B2582359
CAS No.: 2309605-18-1
M. Wt: 367.41
InChI Key: QLICOBUEXXCZKA-UHFFFAOYSA-N
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Description

N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-2,6-difluorobenzene-1-sulfonamide is a complex organic compound featuring a pyrazole ring, which is a five-membered heterocycle containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-2,6-difluorobenzene-1-sulfonamide typically involves multiple stepsThe reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-2,6-difluorobenzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to dissolve the reactants .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-2,6-difluorobenzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-2,6-difluorobenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction mechanisms and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-2,6-difluorobenzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

N-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]-2,6-difluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F2N3O2S/c18-13-2-1-3-14(19)17(13)25(23,24)20-8-9-22-16(12-6-7-12)10-15(21-22)11-4-5-11/h1-3,10-12,20H,4-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLICOBUEXXCZKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CCNS(=O)(=O)C3=C(C=CC=C3F)F)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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